molecular formula C5H9NaO2 B7820721 sodium;2,2-dimethylpropanoate

sodium;2,2-dimethylpropanoate

Cat. No.: B7820721
M. Wt: 124.11 g/mol
InChI Key: SJRDNQOIQZOVQD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,2-dimethylpropanoate can be synthesized through the neutralization of 2,2-dimethylpropanoic acid (pivalic acid) with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporation of the solvent .

Industrial Production Methods: In industrial settings, sodium 2,2-dimethylpropanoate is produced by reacting pivalic acid with sodium carbonate or sodium bicarbonate. The reaction is conducted in large reactors, and the product is purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2,2-dimethylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2,2-dimethylpropanoate involves its ability to act as a nucleophile or base in chemical reactions. It can donate electrons to electrophilic centers, facilitating various organic transformations. In biological systems, it may interact with enzymes and other proteins, affecting their activity and stability .

Comparison with Similar Compounds

Uniqueness: Sodium 2,2-dimethylpropanoate is unique due to its bulky tert-butyl group, which imparts steric hindrance and affects its reactivity and solubility. This makes it particularly useful in specific organic synthesis applications where such properties are advantageous .

Properties

IUPAC Name

sodium;2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRDNQOIQZOVQD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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